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Abstract
BRD5018 is a novel bicyclic azetidine antimalarial agent with a unique mechanism of action,

targeting the Plasmodium falciparum cytosolic phenylalanyl-tRNA synthetase (PfcPheRS). This

document provides a comprehensive overview of the non-GLP preclinical safety and toxicity

profile of BRD5018, compiled from available study data. In vivo toxicity has been evaluated in

mice, rats, and dogs. The predominant safety finding across species was monitorable and

reversible gastrointestinal (GI) toxicity, with no severe systemic toxicities identified. This profile

suggests a manageable safety window for first-in-human clinical trials.

Introduction
The emergence of resistance to frontline antimalarial therapies necessitates the development

of new drugs with novel mechanisms of action. BRD5018, a potent inhibitor of PfcPheRS, has

demonstrated significant in vivo efficacy against blood, liver, and transmission stages of malaria

parasites.[1] A thorough understanding of its preclinical safety and toxicity is crucial for its

advancement into clinical development. This guide summarizes the key findings from non-GLP

toxicology studies and provides detailed insights into the experimental protocols and the

compound's mechanism of action.
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The following tables summarize the key quantitative findings from the preclinical safety

assessment of BRD5018 in various animal models.

Table 1: Single-Dose Oral Toxicity of BRD5018 in ICR Mice[1]

Dose Level (mg/kg) Number of Animals Mortality Key Observations

100 3 0/3 Well tolerated

300 3 1/3

Gastric ulceration,

hepatocellular fatty

degeneration

600 3 3/3

Gastric ulceration,

hepatocellular fatty

degeneration

Table 2: 3-Day Repeat-Dose Oral Toxicity of BRD5018 in Sprague Dawley Rats[1]

Dose Level (mg/kg/day) Key Observations

60 Tolerated

180 Tolerated

200

Considered above the maximum tolerated dose;

associated with a reversible ~25% body weight

loss.

Table 3: 3-Day Repeat-Dose Oral Toxicity of BRD5018 in Beagle Dogs[1]
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Dose Level
(mg/kg/day)

Number of Animals Mortality Key Observations

100 1 male, 1 female 0/2

No mortality or

changes in clinical

pathology or

histopathology.

300 1 male, 1 female 0/2

Emesis, abnormal

feces, decreased food

consumption, and

significant body

weight loss (up to

20%).

Table 4: Cardiovascular Safety Study of BRD5018 in Telemetered Male Beagle Dogs[1]

Dose Level (mg/kg) (Daily Dose
Escalation)

Key Observations

30 No significant cardiovascular findings.

100
Emesis; No significant cardiovascular findings at

plasma concentrations up to 2.7 µg/ml.

450
Emesis; No significant cardiovascular findings at

plasma concentrations up to 2.7 µg/ml.

Experimental Protocols
The following are detailed methodologies for the key preclinical safety and toxicity experiments

conducted on BRD5018.

Single-Dose Acute Oral Toxicity in Mice
Test System: Male ICR mice.[1]

Administration: Single oral gavage.[1]
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Dose Levels: 100, 300, and 600 mg/kg.[1]

Parameters Evaluated:

Mortality: Recorded daily.

Clinical Observations: Monitored for signs of toxicity.

Gross Necropsy: Performed on all animals to identify macroscopic pathological changes.

Histopathology: Tissues, particularly the stomach and liver, were examined for microscopic

changes.[1]

3-Day Repeat-Dose Oral Dose Range-Finding (DRF)
Study in Rats

Test System: Male and female Sprague Dawley rats.[1]

Administration: Once daily oral gavage for 3 consecutive days.[1]

Dose Levels: 0 (vehicle), 60, and 180 mg/kg/day. A separate study arm utilized 200

mg/kg/day.[1]

Parameters Evaluated:

Clinical Signs: Observed daily.

Body Weights: Measured prior to dosing and at termination.[1]

Food Consumption: Monitored throughout the study.[1]

Hematology and Clinical Chemistry: Blood samples collected for analysis of standard

parameters.[1]

Toxicokinetics: Plasma concentrations of BRD5018 were determined on Day 1 and Day 3.

[1]

Gross Necropsy: Conducted at the end of the study.
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Organ Weights: Liver weight was recorded.[1]

Histopathology: Microscopic examination of relevant tissues.[1]

3-Day Repeat-Dose Oral Toxicity in Dogs
Test System: Beagle dogs (1 male, 1 female per group).[1]

Administration: Once daily oral gavage for 3 consecutive days.[1]

Dose Levels: 100 and 300 mg/kg/day.[1]

Observation Period: 7 days post-dosing.[1]

Parameters Evaluated:

Mortality and Clinical Signs: Monitored daily, with a focus on emesis and feces condition.

[1]

Food Consumption and Body Weight: Measured regularly.[1]

Clinical Pathology: Blood and urine analysis.[1]

Histopathology: Microscopic examination of tissues at necropsy.[1]

Exploratory Cardiovascular Safety Study in Dogs
Test System: Telemetered male beagle dogs.[1]

Administration: Once daily oral administration in a dose escalation regimen.[1]

Dose Levels: 0, 30, 100, and 450 mg/kg.[1]

Parameters Evaluated:

Cardiovascular Parameters: Continuous monitoring of electrocardiogram (ECG), heart

rate, and blood pressure via telemetry.

Clinical Observations: Monitored for adverse effects such as emesis.[1]
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Plasma Concentrations: Blood samples were taken to correlate cardiovascular findings

with drug exposure.[1]

Mechanism of Action and Experimental Workflows
Signaling Pathway: Inhibition of Phenylalanyl-tRNA
Synthetase
BRD5018 exerts its antimalarial effect by inhibiting the P. falciparum cytosolic phenylalanyl-

tRNA synthetase (PfcPheRS). This enzyme is critical for protein synthesis in the parasite. By

blocking the action of PfcPheRS, BRD5018 prevents the charging of tRNA with phenylalanine,

leading to a halt in protein translation and subsequent parasite death.[1] The selectivity of

BRD5018 for the parasite enzyme over the human ortholog is a key factor in its safety profile.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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